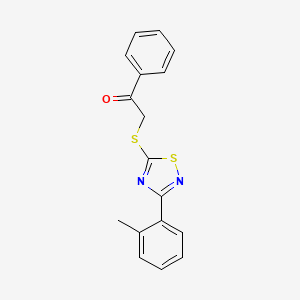

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group (2-methylphenyl) at position 3 and a thioether-linked phenyl-ethanone moiety at position 3. This structure combines aromatic, heterocyclic, and ketonic functionalities, making it a versatile scaffold for pharmaceutical and materials science applications. The thiadiazole ring contributes to electron-deficient properties, while the thioether linkage enhances stability and reactivity in nucleophilic substitutions. Its synthesis typically involves coupling α-halogenated ketones with thiol-containing intermediates under basic conditions, as seen in analogous procedures .

Properties

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-12-7-5-6-10-14(12)16-18-17(22-19-16)21-11-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURFSMFMQVWYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 3-(o-Tolyl)-1,2,4-Thiadiazole-5-Thiol

The thiol intermediate, 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol, is synthesized via cyclocondensation reactions. Two primary methods are documented:

Cyclization of Thiourea Derivatives

o-Toluidine reacts with thiourea in the presence of bromine or iodine as oxidizing agents to form the thiadiazole ring. For example:

- Reactants : o-Toluidine (1 equiv), thiourea (1.2 equiv), acetic acid (solvent), bromine (0.5 equiv).

- Conditions : Reflux at 110°C for 6–8 hours.

- Yield : 68–72% after recrystallization from ethanol.

Thioamide-Based Cyclization

Thioamides derived from o-toluidine undergo cyclization with carbon disulfide under basic conditions:

- Reactants : N-(o-Tolyl)thioacetamide (1 equiv), carbon disulfide (2 equiv), potassium hydroxide (2 equiv).

- Conditions : Ethanol solvent, reflux at 80°C for 12 hours.

- Yield : 75–80%.

Table 1: Comparison of Thiol Intermediate Synthesis Methods

Alkylation of Thiol Intermediate

The thiol group undergoes nucleophilic substitution with 1-phenyl-2-bromoethanone to form the thioether linkage.

Standard Alkylation Protocol

- Reactants : 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol (1 equiv), 1-phenyl-2-bromoethanone (1.1 equiv), potassium carbonate (1.5 equiv).

- Conditions : Dimethylformamide (DMF) solvent, 80°C, 12–24 hours.

- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Solvent Systems

- Ethanol/Water Mixture : Using sodium hydroxide as a base at room temperature achieves comparable yields (60–65%) with reduced reaction time (6 hours).

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 65–70 |

| NaOH | Ethanol/H₂O | 25 | 6 | 60–65 |

Mechanistic Insights

Industrial Production Considerations

Scalability Challenges

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time (4–6 hours) while maintaining yields >70%.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity:

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiadiazoles showed cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | A431 | 4.27 | Apoptosis induction via Bax/Bcl-2 modulation |

| 2 | MCF-7 | 0.28 | Interaction with tubulin |

| 3 | A549 | 0.52 | Selective anticancer activity |

These findings suggest the compound's potential as a lead structure for developing new anticancer agents .

Antimicrobial Properties:

The compound has also been studied for its antimicrobial activity. Thiadiazole derivatives have shown effectiveness against various bacterial and fungal strains, indicating their potential use in treating infectious diseases .

Anti-inflammatory Effects:

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the inflammatory response .

Chemical Synthesis

The compound serves as a valuable building block in synthetic chemistry for developing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it useful in creating derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives, emphasizing the importance of structure-activity relationships (SAR). For example:

Study on Anticancer Activity:

A study published in a peer-reviewed journal evaluated several thiadiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the thiadiazole ring could significantly enhance anticancer activity .

Inhibition of Enzymatic Activity:

Another study explored the inhibitory effects of thiadiazole derivatives on specific enzymes related to cancer progression. The findings suggested that these compounds could serve as potential inhibitors for therapeutic applications against cancer .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d)

- Structure : Replaces the thiadiazole ring with a triazole core and introduces a pyridinyl group. The fluorophenyl substituent enhances polarity compared to the target compound’s phenyl group.

- Properties : Melting point 195–197°C; exhibits antimicrobial activity (75% yield) .

- Key Difference : The pyridinyl-triazole system may improve water solubility but reduce metabolic stability due to increased hydrogen bonding.

4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

1-Phenyl-2-((4-allyl-5-aryl-4H-1,2,4-triazol-3-yl)thio)ethanone Oxime (7a-e)

- Structure: Incorporates an oxime group (-NOH) at the ethanone position and an allyl/ethyl/phenyl substituent on the triazole ring.

- Properties: Designed as nitric oxide donors; the oxime group introduces redox activity absent in the target compound .

Physicochemical Properties

*Predicted based on analogous compounds in .

- Key Insight : The target compound’s o-tolyl group likely improves lipophilicity compared to fluorophenyl or pyridinyl analogues, impacting bioavailability.

Biological Activity

1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a phenyl group and an o-tolyl group attached to a thiadiazole ring, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.43 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The thiadiazole moiety is known for its pharmacological significance, particularly in antimicrobial and anticancer activities. It is hypothesized that the compound may inhibit specific enzymes or interfere with cellular processes through the following mechanisms:

- Enzyme Inhibition : The thiadiazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cellular Interaction : The phenyl and tolyl groups may enhance binding affinity to specific cellular receptors or proteins.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that compounds containing the thiadiazole ring exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific derivatives have shown Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 25 (Streptomycin) |

| Escherichia coli | 64 | 50 (Ciprofloxacin) |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Proliferation Inhibition : Research indicates that the compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these activities have been reported in the range of 10–50 µM .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 18 | 57.3 (Olaparib) |

| HCT116 | 25 | 30 (Doxorubicin) |

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives similar to this compound:

- Study on Anticancer Properties : A study investigated a series of thiadiazole derivatives and found that modifications at the thiadiazole ring enhanced cytotoxicity against breast cancer cells through apoptosis induction .

- Antimicrobial Efficacy : Another research project evaluated various thiadiazole compounds against fungal strains like Candida albicans and Aspergillus niger, demonstrating significant antifungal activity with MIC values lower than fluconazole .

Q & A

Q. Limitations :

- Low scalability : Batch processes in PEG-400 or aqueous media limit industrial adaptation .

- Catalyst dependency : Homogeneous catalysts (e.g., TBAB) complicate recycling .

Solutions : - Flow chemistry : Continuous reactors improve yield and reduce solvent use .

- Heterogeneous catalysis : Use immobilized catalysts (e.g., Bleaching Earth Clay) for reusability .

Basic: What analytical techniques differentiate this compound from structurally similar analogs?

- X-ray crystallography : Resolves spatial arrangement of the o-tolyl and thiadiazole groups .

- High-resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., ³⁵S vs. ³²S) in thioether linkages .

- 2D NMR (COSY, HSQC) : Maps coupling between thiadiazole protons and adjacent substituents .

Advanced: How do solvent and temperature conditions impact the stability of this compound?

- Thermal stability : Decomposition observed >200°C (DSC/TGA data) .

- Solvent effects : Stable in aprotic solvents (e.g., DMSO, acetone) but hydrolyzes in acidic aqueous media (pH <4) .

- Storage : Recommend anhydrous conditions at -20°C for long-term stability .

Advanced: What strategies validate the absence of autotoxicity in biological applications?

- Cytotoxicity assays : Test on mammalian cell lines (e.g., HEK293) using MTT assays (IC₅₀ >100 µM deemed safe) .

- Metabolic profiling : LC-MS/MS identifies detoxification pathways (e.g., glutathione conjugation) .

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.